1-Chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene
CAS No.: 1261836-07-0
Cat. No.: VC7261092
Molecular Formula: C8H5Cl2F3O
Molecular Weight: 245.02
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261836-07-0 |
---|---|
Molecular Formula | C8H5Cl2F3O |
Molecular Weight | 245.02 |
IUPAC Name | 1-chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene |
Standard InChI | InChI=1S/C8H5Cl2F3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2 |
Standard InChI Key | NSYFZJSOVVWENA-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1OC(F)(F)F)CCl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring with three distinct substituents:
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Chlorine at position 1, contributing electrophilic reactivity.
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Chloromethyl () at position 2, a versatile leaving group for nucleophilic substitution.
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Trifluoromethoxy () at position 4, imparting electron-withdrawing effects and metabolic stability .
This arrangement creates a sterically and electronically unbalanced system, favoring regioselective reactions at the chloromethyl site.
Physicochemical Properties
Key properties inferred from analogous compounds include:
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Physical State: Likely liquid at room temperature, similar to 1-Chloro-4-(trifluoromethoxy)benzene .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dichloromethane) due to halogenated groups.
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Stability: Resistant to hydrolysis under acidic conditions but susceptible to nucleophilic attack at the chloromethyl group .
Table 1: Comparative Properties of Related Compounds
Synthesis Methodologies
Chloromethylation of Precursor Intermediates
A common route involves modifying 1-Chloro-4-(trifluoromethoxy)benzene through Friedel-Crafts alkylation followed by chlorination:
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Friedel-Crafts Alkylation: Introduce a methyl group using methanol and Lewis acids (e.g., ) .
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Chlorination: Treat the methylated intermediate with chlorine gas () under UV light to form the chloromethyl group .
Example Reaction:
Direct Substitution Approaches
Alternative methods from patent literature include:
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Radical Chlorination: Use radical initiators (e.g., azobisisobutyronitrile) with chlorine gas to functionalize methyl groups .
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Electrophilic Aromatic Substitution: Employ chloromethyl ethers in the presence of acidic catalysts .
Challenges:
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Controlling regioselectivity to avoid polychlorination.
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
The chloromethyl group serves as a reactive handle for coupling with amines, thiols, or alcohols, enabling the synthesis of:
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Anticancer Agents: Alkylating agents targeting DNA.
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Antibiotics: Prodrugs requiring hydrolytic activation.
Agrochemical Development
The trifluoromethoxy group’s resistance to oxidative degradation enhances the longevity of:
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Herbicides: Inhibitors of plant acetyl-CoA carboxylase.
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Insecticides: Neurotoxic compounds targeting insect GABA receptors .
Research Advancements and Reactivity Studies
Nucleophilic Substitution Kinetics
Studies on analogous chloromethyl aromatics reveal:
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Solvent Effects: Reactions in dimethylformamide (DMF) proceed 5x faster than in tetrahydrofuran (THF) due to polar aprotic stabilization.
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Leaving Group Efficiency: Chloromethyl exhibits higher reactivity than bromomethyl in Suzuki-Miyaura couplings .
Catalytic Functionalization
Recent patents highlight the use of palladium catalysts to cross-couple the chloromethyl group with aryl boronic acids, forming biaryl structures crucial in drug discovery .
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